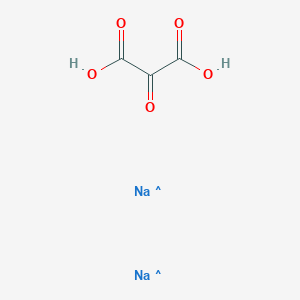

Mesoxalic acid sodium salt

Description

Contextualization within Oxocarbon and Dicarboxylic Acid Chemistry

Mesoxalic acid sodium salt holds a distinct position at the intersection of two important classes of organic compounds: dicarboxylic acids and oxocarbons.

Dicarboxylic Acid Chemistry: Mesoxalic acid is fundamentally a dicarboxylic acid, meaning it possesses two carboxylic acid functional groups (-COOH). ontosight.aimedkoo.com Its sodium salt is the conjugate base formed by the deprotonation of these acidic groups. Dicarboxylic acids are widespread in nature and are crucial building blocks in organic synthesis and industrial chemistry.

Oxocarbon Chemistry: The mesoxalate anion (C₃O₅²⁻) is classified as an oxocarbon anion. wikipedia.org Oxocarbons are organic compounds consisting solely of carbon and oxygen atoms. wikipedia.org This family includes other well-known anions such as carbonate (CO₃²⁻) and oxalate (B1200264) (C₂O₄²⁻), placing mesoxalate within a unique group of compounds studied for their electronic and structural properties. wikipedia.org

The synthesis of mesoxalic acid, the precursor to its sodium salt, can be achieved through several methods, including the oxidation of compounds like tartronic acid or glycerol, or the hydrolysis of alloxan. wikipedia.orgscienceforums.net

Significance in Contemporary Chemical and Biochemical Sciences

The unique structure of this compound underpins its utility in diverse research areas, from biochemistry to materials science.

Biochemical Research: In biochemistry, the compound is recognized as an endogenous metabolite. medchemexpress.com It has been utilized as a metabolic inhibitor to investigate cellular metabolism and enzyme activity. ontosight.ai Specifically, it is known to block RT (Reverse Transcriptase) translocation, providing a tool for studying nucleic acid-protein interactions. medkoo.com Its properties also lend it to applications as a fixative and preservative for tissues and biological samples in histology and cytology. ontosight.ai

Scope and Research Objectives of the Outline

This article aims to provide a focused and scientifically grounded overview of this compound. The scope is strictly limited to its chemical identity, its classification within oxocarbon and dicarboxylic acid chemistry, and its established roles in modern scientific research. The primary objective is to detail its structural context and highlight its significance as a research tool in both biochemical studies and, most notably, in the advancement of sodium-ion battery technology. The content will adhere to detailing research findings without venturing into safety profiles or dosage information.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Anhydrous Form | Monohydrate Form |

| IUPAC Name | disodium (B8443419);2-oxopropanedioate | disodium;2,2-dihydroxypropanedioate |

| Molecular Formula | C₃Na₂O₅ | C₃H₂Na₂O₆ |

| CAS Number | 7346-13-6 | 31635-99-1 |

| Synonyms | Sodium Ketomalonate, Ketomalonic acid disodium salt, Oxomalonic acid sodium salt | Sodium Dihydroxymalonte, Dihydroxymalonic acid disodium salt |

Source: chemicalbook.comnih.govmedkoo.comalfa-chemistry.com

Table 2: Physical and Chemical Properties

| Property | Anhydrous Value | Monohydrate Value |

| Molar Mass | 162.01 g/mol | 180.02 g/mol |

| Appearance | Solid powder | Solid powder |

| Boiling Point | 405.2 °C at 760 mmHg (Decomposes) | Not Applicable |

| Flash Point | 213 °C | Not Applicable |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H2Na2O5 |

|---|---|

Molecular Weight |

164.02 g/mol |

InChI |

InChI=1S/C3H2O5.2Na/c4-1(2(5)6)3(7)8;;/h(H,5,6)(H,7,8);; |

InChI Key |

WHNMFMILRQBAEA-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)C(=O)O.[Na].[Na] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis and Salt Formation Routes

The direct synthesis of mesoxalic acid sodium salt can be achieved through classical chemical reactions, including neutralization of the parent acid and hydrolysis of its ester precursors.

The most straightforward method for preparing a salt is the direct neutralization of the corresponding acid with a suitable base. In this case, mesoxalic acid (or its stable hydrate, dihydroxymalonic acid) is reacted with a sodium base, typically sodium hydroxide, in an aqueous solution. wikipedia.orgyoutube.com The reaction is a standard acid-base neutralization, forming the disodium (B8443419) salt and water.

The recovery of the solid salt from the solution is then accomplished through crystallization. Evaporation crystallization is a common technique where the solvent (water) is removed, increasing the salt concentration beyond its solubility limit and inducing the formation of crystals. nih.govd-nb.info The process parameters, such as temperature and evaporation rate, are controlled to influence crystal size and purity. The resulting suspension is then separated, for instance by centrifugation, to isolate the crystalline sodium mesoxalate. nih.govd-nb.info The product commercially available as "sodium mesoxalate monohydrate" is typically the disodium salt of dihydroxymalonic acid. wikipedia.orgmedkoo.comscbt.com

An alternative route to this compound is through the hydrolysis of its corresponding esters, such as diethyl oxomalonate (also known as diethyl mesoxalate). wikipedia.orgnih.gov This process, known as saponification, involves treating the ester with a strong base, like sodium hydroxide. The reaction cleaves the two ester linkages, yielding the disodium salt of mesoxalic acid and two molecules of ethanol.

This method is advantageous as it directly produces the desired salt without needing to first isolate the free acid. Diethyl oxomalonate itself can be synthesized from diethyl malonate through oxidation. wikipedia.orgprepchem.com The subsequent hydrolysis provides a complete pathway from a common malonic ester precursor to the final sodium salt.

Oxidative Synthesis from Biomass-Derived Feedstocks

The increasing availability of glycerol as a byproduct of biodiesel production has spurred research into its conversion into more valuable chemicals. researchgate.netunicamp.br The selective oxidation of glycerol's primary and secondary hydroxyl groups offers a direct pathway to C3 platform chemicals, including mesoxalic acid. researchgate.net

Catalytic oxidation presents a promising green route for valorizing glycerol. Systems utilizing stable radicals like TEMPO, both in chemical and enzymatic processes, have been developed to achieve high selectivity for mesoxalic acid.

The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical is a highly efficient catalyst for the selective oxidation of alcohols. In the presence of a primary oxidant like sodium hypochlorite (NaOCl), TEMPO can selectively convert glycerol to mesoxalic acid (referred to as ketomalonic acid) in a one-pot reaction. researchgate.netunicamp.brqualitas1998.net The reaction is typically conducted under mild conditions in an aqueous medium.

Research has demonstrated that this conversion can be performed with high selectivity. unicamp.brqualitas1998.net The process can be carried out using TEMPO as a homogeneous catalyst or as a heterogeneous catalyst by immobilizing it on a solid support, such as a sol-gel silica (B1680970) glass, which facilitates catalyst separation and recycling. unicamp.br Optimal conditions for the homogeneous reaction have been identified to achieve near-complete conversion of glycerol with high selectivity to mesoxalic acid. qualitas1998.net

Table 1: Optimal Conditions for TEMPO-Mediated Oxidation of Glycerol to Mesoxalic Acid

| Parameter | Condition | Selectivity to Mesoxalic Acid | Catalyst System |

| pH | 10 | 98% (at complete conversion) | Homogeneous |

| Temperature | 2 °C | 98% (at complete conversion) | Homogeneous |

| Primary Oxidant | NaOCl/Br⁻ | 98% (at complete conversion) | Homogeneous |

| Catalyst | TEMPO (6.5 mol%) | 98% (at complete conversion) | Homogeneous |

| Catalyst Support | Sol-gel silica glass | Effective for reaction completion | Heterogeneous |

Catalytic Oxidation of Glycerol

Enzymatic Systems (e.g., Laccase/TEMPO)

Enzymatic systems offer a green and highly specific alternative to traditional chemical catalysts. The combination of a laccase enzyme with TEMPO as a mediator has been successfully used to oxidize glycerol to mesoxalic acid. tandfonline.comresearchgate.netnih.gov In this system, the laccase enzyme facilitates the regeneration of the active oxidant, the oxoammonium cation, from TEMPO using molecular oxygen as the ultimate oxidant. ump.edu.mynih.gov

The oxidation proceeds sequentially, converting glycerol first to glyceraldehyde, then to glyceric acid, tartronic acid, and finally to mesoxalic acid. nih.govljmu.ac.ukresearchgate.net Maximizing the yield of the final product, mesoxalic acid, requires careful optimization of reaction conditions, as it is the fourth product in the oxidation series. tandfonline.comresearchgate.net Studies have identified the optimal parameters to favor the formation of mesoxalic acid. tandfonline.comresearchgate.netump.edu.my

Table 2: Optimized Parameters for Laccase/TEMPO-Mediated Synthesis of Mesoxalic Acid from Glycerol

| Parameter | Optimal Value | Resulting Mesoxalic Acid Concentration |

| Temperature | 19 °C | 0.0712 M |

| pH | 5.5 | 0.0712 M |

| Molar Ratio of Glycerol to TEMPO | 1:3 | 0.0712 M |

| Ratio of TEMPO to Laccase | 9:3 (mM:U/mL) | 0.0712 M |

This enzymatic approach highlights a sustainable pathway from a renewable feedstock to a highly functionalized chemical compound. ump.edu.my

Metal-Catalyzed Oxidations (e.g., Pt/Bi, Au)

The catalytic oxidation of glycerol can produce mesoxalic acid. wikipedia.org The use of bismuth-promoted platinum (Pt/Bi) catalysts has been shown to be effective in the selective oxidation of the secondary hydroxyl group of glycerol. researchgate.net This targeted oxidation is a key step in forming the keto group characteristic of mesoxalic acid. While the primary focus of some studies is on producing dihydroxyacetone, the reaction pathways can be extended to yield mesoxalic acid through further oxidation. researchgate.netresearchgate.net

Gold (Au) nanoparticles have also emerged as highly effective catalysts for various selective oxidation reactions in the synthesis of fine chemicals. nih.gov Supported gold catalysts are particularly efficient for the oxidation of alcohols and aldehydes. nih.govmdpi.com The catalytic performance of gold can be enhanced when combined with other metals, such as palladium (Pd), forming alloy nanoparticles that exhibit superior activity. researcher.life These bimetallic catalysts can improve the conversion of carbonyl groups to carboxyl groups, a crucial transformation in the synthesis of dicarboxylic acids like mesoxalic acid. researcher.life The anodic oxidation of oxalic acid on gold has also been studied, indicating the role of gold in facilitating oxidation reactions of related small organic acids. rsc.org

Oxidation of Related Dihydroxy and Keto Acids (e.g., Tartronic Acid, Dihydroxyacetone)

A common and direct route to mesoxalic acid is the oxidation of tartronic acid (2-hydroxymalonic acid). wikipedia.orgfishersci.com This reaction can be carried out using various oxidizing agents and conditions, including catalytic oxidation with air. fishersci.com Additionally, semiconductor-sensitized photo-oxidation of tartronic acid in visible light has been investigated as a method to produce mesoxalic acid. ejpmr.com

Dihydroxyacetone, a ketotriose, can also serve as a precursor for mesoxalic acid synthesis. The oxidation of dihydroxyacetone can be mediated by catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). wikipedia.org This process highlights the versatility of starting materials for the synthesis of mesoxalic acid, extending from dicarboxylic acids to keto sugars.

Coordination-Driven Synthetic Pathways

Mesoxalic acid and its conjugate base, mesoxalate, are versatile ligands in coordination chemistry. Their ability to chelate and bridge metal ions has led to their use in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Role in Metal-Organic Frameworks (MOFs) Precursors

The mesoxalate ligand, derived from mesoxalic acid, has been successfully employed to construct homochiral lanthanoid(III) metal-organic frameworks (MOFs). rsc.org In these structures, the mesoxalate ligand acts as an enantiopurity enforcer, yielding chiral MOFs through self-resolution during crystallization. rsc.org The ligand covalently connects the metal ions, forming extended two-dimensional layered structures. rsc.org While oxalic acid has been used as a modulator in the synthesis of aluminum-based MOFs to achieve high crystallinity, the direct use of mesoxalic acid as a primary linker demonstrates its fundamental role in creating novel framework materials with specific properties like luminescence and magnetism. rsc.orgresearchgate.netuantwerpen.be

Formation of Metal Complexes as Synthetic Intermediates

The coordination of mesoxalate to metal ions can lead to the formation of discrete metal complexes that can serve as synthetic intermediates. For instance, the reaction of sodium mesoxalate with cobalt(II) chloride results in the formation of a one-dimensional coordination polymer. unicamp.br In this structure, the mesoxalate ligand acts as both a chelating and a bridging ligand. unicamp.br The formation of such coordination polymers showcases the ability of mesoxalate to direct the assembly of metal ions into extended structures, which can be a stepping stone to more complex materials. The study of these metal complexes provides insight into the coordination preferences of the mesoxalate ligand and can guide the design of new functional materials.

Derivatization Strategies for Research Applications

Formation of Dihydroxymalonic Acid (Hydrate Forms)

Mesoxalic acid readily reacts with water to form dihydroxymalonic acid, which is often referred to as mesoxalic acid monohydrate. wikipedia.orgwikipedia.orgwikiwand.com This hydrated form is notable for containing stable geminal dihydroxy groups. wikipedia.org In many commercial and laboratory contexts, the term "mesoxalic acid" or "sodium mesoxalate monohydrate" actually refers to dihydroxymalonic acid or its corresponding salt. wikipedia.org

The synthesis of dihydroxymalonic acid can be achieved through various methods, including the hydrolysis of alloxan, the oxidation of tartronic acid or glycerol, or the electrolysis of tartaric acid in an alkaline solution. wikipedia.org Dihydroxymalonic acid is a white, water-soluble solid that crystallizes in deliquescent prisms. wikipedia.org

Functional Group Modifications for Specific Synthetic Targets

This compound, in its hydrated form as sodium dihydroxymalonate, serves as a versatile precursor in organic synthesis. Its functional groups—two carboxylates and a hydrated ketone (geminal diol)—can be strategically modified to access a variety of valuable chemical intermediates. These transformations are pivotal for constructing more complex molecules, including pharmaceuticals and heterocyclic scaffolds. The primary modifications involve esterification, amidation, and decarboxylation.

Esterification

The direct esterification of this compound is not typical due to the low nucleophilicity of the carboxylate anions. The standard approach involves the initial conversion of the salt to its free acid, mesoxalic acid (or its hydrated form, dihydroxymalonic acid), through acidification. The resulting dicarboxylic acid can then undergo esterification with various alcohols under acidic catalysis, a process known as the Fischer-Speier esterification. masterorganicchemistry.com To drive the reaction to completion, water is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.

A key derivative, diethyl mesoxalate, is a valuable reagent in its own right, particularly in the synthesis of heterocyclic compounds. wikipedia.org While often synthesized by the oxidation of diethyl malonate, the esterification of mesoxalic acid represents an alternative pathway. google.com

| Reaction | Reactants | Typical Conditions | Product | Key Features |

|---|---|---|---|---|

| Fischer-Speier Esterification | Mesoxalic Acid (from sodium salt + acid), Alcohol (e.g., Ethanol) | - Strong acid catalyst (e.g., H₂SO₄, HCl)

| Dialkyl Mesoxalate (e.g., Diethyl Mesoxalate) | - Equilibrium-driven reaction.

|

Amidation

The carboxylate groups of this compound can be directly converted to amides, bypassing the need to form the free acid or a more reactive derivative like an acyl chloride. This transformation is highly valuable as it offers a more direct route to complex amides, which are prevalent in biologically active molecules. nih.gov The direct coupling of alkali metal carboxylate salts with amines is efficiently achieved using modern coupling agents. nih.govorganic-chemistry.org

This method involves the in situ activation of the carboxylate salt, followed by nucleophilic attack by a primary or secondary amine. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine), facilitate this transformation under mild conditions, typically providing good to excellent yields in a short timeframe. nih.govorganic-chemistry.orgsemanticscholar.org This approach is particularly useful for substrates where the corresponding carboxylic acid is unstable. nih.govsemanticscholar.org

| Reaction | Reactants | Typical Reagents | Product | Key Features |

|---|---|---|---|---|

| Direct Amide Coupling | This compound, Primary or Secondary Amine | - Coupling Agent: HBTU, HATU, etc.

| Mesoxalamide Derivative | - Mild reaction conditions.

|

Decarboxylation

Decarboxylation is the removal of a carboxyl group, typically as carbon dioxide. For sodium salts of carboxylic acids, this is often achieved by heating with soda lime, a mixture of sodium hydroxide and calcium oxide. libretexts.org This reaction converts the carboxylate group into a hydrogen atom. libretexts.org

Applying this to this compound, a dicarboxylic acid salt, could potentially lead to different products depending on the reaction conditions. The loss of one carboxyl group would yield sodium glyoxylate (B1226380), while the loss of both would theoretically lead to formaldehyde. However, the presence of the central ketone (or geminal diol) functionality makes the reaction more complex than the decarboxylation of a simple sodium alkanoate. The specific products of the high-temperature decarboxylation of this compound with soda lime are not widely documented, but the general principle remains a key synthetic transformation for carboxylate salts. libretexts.org

Application in the Synthesis of Heterocycles

One of the most significant applications of modifying the functional groups of this compound is in the synthesis of heterocyclic compounds. nih.govnih.gov Heterocycles are core structures in a vast number of pharmaceuticals and natural products. Derivatives of mesoxalic acid, particularly the esters, are crucial building blocks for these complex molecules.

A classic example is the Martinet Dioxindole Synthesis . This reaction involves the condensation of an aniline (a primary or secondary aromatic amine) with an ester of mesoxalic acid, such as diethyl mesoxalate. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis/decarboxylation to yield a dioxindole, a derivative of oxindole. These structures are central to many biologically active compounds with properties ranging from anti-cancer to anti-HIV.

The general pathway is as follows:

Esterification : this compound is converted to diethyl mesoxalate.

Condensation & Cyclization : The diethyl mesoxalate reacts with a substituted aniline, leading to the formation of the heterocyclic ring system.

Hydrolysis & Decarboxylation : The ester group is subsequently removed to yield the final dioxindole target.

This demonstrates how sequential functional group modifications—esterification followed by condensation and decarboxylation—transform a simple starting material like this compound into a complex, high-value heterocyclic scaffold.

Reactivity Profiles and Mechanistic Investigations

Redox Chemistry and Electron Transfer Pathways

The presence of a ketone group flanked by two carboxylic acid functionalities imparts a rich and varied redox chemistry to the mesoxalate anion. It can undergo both oxidative and reductive transformations under different conditions, leading to a range of products.

The oxidation of mesoxalic acid has been explored through electrochemical and catalytic methods. The primary products of extensive oxidation are typically oxalic acid and carbon dioxide, indicating a breakdown of the three-carbon chain.

Electrochemical Oxidation: On a polycrystalline platinum electrode, mesoxalic acid undergoes an irreversible four-electron oxidation reaction. This process is initiated in the potential region corresponding to the adsorption of hydroxyl radicals on the platinum surface, highlighting the crucial role of surface oxides in the oxidation mechanism. The nature of these surface oxides can influence the characteristics of the reaction.

Catalytic Ozonation: In the presence of a copper oxide supported on mesoporous silica (B1680970) (CuO/SBA-15) catalyst, mesoxalic acid is readily oxidized by ozone. Studies have shown that mesoxalic acid is more reactive towards ozonation than oxalic acid. The reaction rate is significantly influenced by pH, with higher pH values leading to a faster depletion of mesoxalic acid. However, this can also lead to over-oxidation, with the formation of oxalic acid and carbon dioxide as major byproducts. The catalytic process is thought to proceed through a complexation/adsorption mechanism on the catalyst surface.

| Oxidative Method | Key Reagents/Conditions | Primary Products | Mechanistic Insights |

|---|---|---|---|

| Electrochemical Oxidation | Polycrystalline platinum electrode | Not explicitly detailed, but likely CO₂ and smaller organic fragments | Irreversible four-electron reaction mediated by surface oxides. |

| Catalytic Ozonation | O₃, CuO/SBA-15 catalyst | Oxalic acid, CO₂ | pH-dependent reaction; proceeds via complexation/adsorption on the catalyst. |

| Permanganate Oxidation | KMnO₄ in acidic solution | CO₂ (from the oxidation of oxalate (B1200264), a likely intermediate) | Redox reaction where permanganate acts as a strong oxidizing agent. |

The ketone group in mesoxalic acid is susceptible to reduction, leading to the formation of α-hydroxy acids. This transformation is a key pathway for the derivatization of mesoxalate.

Reduction with Sodium Amalgam: In an aqueous solution, mesoxalic acid can be reduced by sodium amalgam to tartronic acid (hydroxymalonic acid) youtube.com. This reaction involves the conversion of the ketone group into a secondary alcohol.

Electrochemical Reduction: The electrochemical reduction of oxalic acid, a related dicarboxylic acid, to glyoxylic acid has been demonstrated on cathodes with a high hydrogen overpotential, such as lead google.com. This suggests that the electrochemical reduction of mesoxalic acid could potentially yield tartronic acid, although specific studies on this are less common. The efficiency and product selectivity of such electrochemical reductions are highly dependent on the electrode material, temperature, and composition of the electrolysis solution google.com.

Catalytic Hydrogenation: While specific studies on the catalytic hydrogenation of mesoxalic acid sodium salt are not widely available, the hydrogenation of related α-keto acids and their esters is a known transformation. Catalysts such as palladium on carbon (Pd/C) are effective for the hydrogenation of carbon-carbon double bonds in compounds like maleic acid to produce succinic acid rsc.org. Copper-based catalysts, such as copper-chromite, are used for the hydrogenation of ketones and esters to alcohols clariant.com. It is plausible that similar catalytic systems could be employed for the reduction of the keto group in mesoxalate to a hydroxyl group, yielding tartronate.

The primary product of the reduction of mesoxalate, tartronic acid, can be further derivatized. For instance, it can be oxidized back to mesoxalic acid under controlled conditions, for example, using air in the presence of a bismuth-promoted platinum catalyst.

| Reductive Method | Key Reagents/Conditions | Primary Product | Potential Product Derivatization |

|---|---|---|---|

| Sodium Amalgam Reduction | Na/Hg amalgam in aqueous solution | Tartronic acid | Oxidation back to mesoxalic acid. |

| Electrochemical Reduction | Lead cathode, acidic medium | Glyoxylic acid (from oxalic acid) | Further reduction to glycolic acid. |

| Catalytic Hydrogenation (potential) | H₂, Pd/C or Copper-based catalyst | Tartronic acid | Esterification of the carboxylic acid groups. |

Acid-Base Equilibria and Protonation States

Mesoxalic acid is a dicarboxylic acid, and its sodium salt is the conjugate base. The protonation state of the mesoxalate anion in solution is highly dependent on the pH, which in turn dictates its reactivity and coordination behavior. In its hydrated form, dihydroxymalonic acid, the acidity of the carboxylic protons is influenced by the presence of the geminal diol.

The reactivity of this compound is significantly influenced by the pH of the medium. For instance, in catalytic ozonation, the rate of depletion of mesoxalic acid increases with higher pH. This is attributed to the deprotonated form of the acid being more reactive. However, at very high pH, the rate of over-oxidation to oxalic acid and carbon dioxide also increases.

The chelation of metal ions by mesoxalate is also pH-dependent. The formation of metal-oxalate complexes is influenced by the speciation of both the metal ion and the oxalate ligand, which are controlled by pH. For example, the complexation of ferric ions (Fe³⁺) with oxalate is highly sensitive to pH, with different oxalate-to-iron ratios in the complexes being dominant at different pH values nih.gov.

While mesoxalic acid typically loses two protons from its carboxylic acid groups to form a divalent anion (C₃O₅²⁻), under certain conditions, one of the hydroxyl groups of the hydrated form (dihydroxymalonic acid) can also be deprotonated. This results in the formation of a trianionic ligand, (Hmesox)³⁻. This behavior has been observed in the formation of certain copper(II) complexes, where the triply deprotonated mesoxalate anion acts as a chelating and bridging ligand, utilizing its carboxylate and alkoxide groups to coordinate with the metal centers mdpi.com. The formation of this trianionic species is a key factor in the assembly of polynuclear metal clusters mdpi.com.

Chelation and Complexation Reactions

The mesoxalate anion, with its multiple oxygen donor atoms from both the carboxylate and ketone/geminal diol groups, is an excellent chelating and bridging ligand for a wide range of metal ions. This has led to the synthesis of a variety of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and physical properties.

The mesoxalate ligand can coordinate to metal ions in several ways, including acting as a bidentate chelating ligand through one carboxylate group and the adjacent hydroxyl group, or as a bridging ligand connecting multiple metal centers.

Complexes with Transition Metals:

Cobalt(II): Mesoxalate reacts with cobalt(II) ions to form a one-dimensional coordination polymer, {[Co(H₂mesox)(H₂O)₂]·H₂O}n. In this structure, the mesoxalate ligand acts as a bis-bidentate bridging ligand, connecting the cobalt centers.

Copper(II): A variety of copper(II) complexes with mesoxalate have been synthesized. In some cases, the mesoxalate acts as a triply deprotonated ligand to form heptanuclear copper(II) clusters mdpi.com. The coordination environment around the copper centers can be influenced by the presence of other ligands and counter-ions mdpi.com.

Nickel(II) and Zinc(II): The synthesis of nickel(II) and zinc(II) complexes with various ligands, including those that can form coordination polymers, has been extensively studied. While specific examples with only mesoxalate are less detailed in the provided search results, the general principles of coordination chemistry suggest that mesoxalate would form stable complexes with these ions, likely with octahedral or tetrahedral geometries depending on the stoichiometry and other ligands present researchgate.netlew.romdpi.commdpi.comchemijournal.com.

Complexes with Lanthanides: Mesoxalate has been shown to be an effective ligand for the formation of homochiral metal-organic frameworks with lanthanide(III) ions. In these structures, with the general formula [Ln₂(μ-H₂mesox)₃(H₂O)₆], the mesoxalate ligand acts as a chelating and bridging ligand, leading to the formation of two-dimensional layered structures rsc.org. These materials exhibit interesting magnetic and luminescent properties, which are dependent on the specific lanthanide ion incorporated rsc.org.

| Metal Ion | Complex Type/Structure | Mesoxalate Ligand Role | Notable Properties |

|---|---|---|---|

| Cobalt(II) | 1D Coordination Polymer | Bis-bidentate bridging | - |

| Copper(II) | Heptanuclear Cluster | Trianionic, chelating and bridging | Antiferromagnetic and ferromagnetic interactions, luminescence (with appropriate counter-ions) mdpi.com. |

| Lanthanides(III) | 2D Metal-Organic Framework | Chelating and bridging | Homochiral structures, luminescence, and magnetic properties rsc.org. |

Metal Ion Binding Affinity and Thermodynamics

The mesoxalate anion, as a dicarboxylate, is an effective chelating ligand, forming stable complexes with a variety of metal ions. While specific thermodynamic data such as stability constants for mesoxalate complexes are not extensively documented in the literature, the binding affinity can be inferred by comparing it to structurally similar ligands like oxalate and malonate.

For comparison, the stability constants for various metal-oxalate complexes have been determined. For instance, the complexation of Mn(II) with oxalate shows stepwise formation constants, with log(K₁) = 2.65 for the 1:1 complex researchgate.net. Thermodynamic studies on the formation of palladium(II)-oxalate complexes show that the reactions are exothermic, with a negative enthalpy change (ΔH) researchgate.net. Similarly, the complexation of Np(V) with oxalate is an exothermic reaction, with standard reaction enthalpies (ΔrH⁰) of -1.3 ± 0.7 kJ mol⁻¹ for the 1:1 complex and -8.7 ± 1.4 kJ mol⁻¹ for the 1:2 complex rsc.org.

The binding strength of metal complexes with substituted malonic acids has been shown to follow trends related to the electronic properties of the substituent. Electron-donating groups on the malonate backbone generally increase the stability of the corresponding metal complexes . Given that mesoxalate is a ketomalonate, the electron-withdrawing nature of the central carbonyl group would be expected to influence the basicity of the carboxylate groups and, consequently, the stability of the metal complexes formed.

Table 1: Comparative Stability Constants (log β) for Metal-Oxalate Complexes This table provides context for the expected binding affinity of mesoxalate by showing data for the structurally related oxalate ligand.

| Metal Ion | log β₁ | log β₂ | Medium | Reference |

| Pd(II) | 9.04 ± 0.06 | 13.1 ± 0.3 | 0 M | researchgate.net |

| Np(V) | 4.53 ± 0.12 | 6.22 ± 0.24 | 0 M | rsc.org |

| Am(III) | 6.30 ± 0.06 | 10.84 ± 0.06 | 0 M | osti.gov |

| Eu(III) | 6.67 ± 0.08 | 11.15 ± 0.09 | 0 M | osti.gov |

Structural Characterization of Metal-Mesoxalate Complexes

X-ray crystallography has elucidated the structure of several metal-mesoxalate complexes, revealing diverse coordination modes. The mesoxalate ligand, often in its hydrated dihydroxymalonate form (H₂mesox²⁻), can act as a chelating and bridging ligand to create multidimensional structures.

In a heptanuclear copper(II) cluster, (NH₄)₄[Cu₇(Hmesox)₆(H₂O)₈]∙10H₂O, the mesoxalate ligand acts as a μ₃-bridging ligand, connecting three distinct copper centers. The coordination environment involves both the carboxylate and the hydroxyl oxygen atoms of the dihydroxymalonate, forming five- and six-membered chelate rings drugbank.com.

A one-dimensional coordination polymer of cobalt(II), {[Co(H₂mesox)(H₂O)₂]·H₂O}n, features bis-bidentate mesoxalate bridges. In this structure, the cobalt(II) ions are in an octahedral geometry, coordinated by oxygen atoms from two mesoxalate ligands and two water molecules researchgate.net.

Furthermore, mesoxalate has been used to construct homochiral lanthanoid(III) metal-organic frameworks (MOFs) with the general formula 2D-[Ln₂(μ-H₂mesox)₃(H₂O)₆]. In these compounds, the lanthanoid ions are connected by the mesoxalate ligands to form corrugated two-dimensional layers researchgate.net. The ligand demonstrates its versatility by coordinating through both its carboxylate and hydroxyl groups.

Table 2: Selected Bond Lengths (Å) in a Heptanuclear Copper(II)-Mesoxalate Cluster

| Bond | Length (Å) |

| Cu1–O1W | 2.4275(1) |

| Cu2–O1 | 1.9567(1) |

| Cu2–O3 | 1.9427(1) |

| Cu3–O7 | 1.9525(1) |

| Cu4–O12 | 1.9482(1) |

| Data sourced from the structural analysis of (NH₄)₄[Cu₇(Hmesox)₆(H₂O)₈]∙10H₂O drugbank.com. |

Decarboxylation and Condensation Mechanisms

Condensation reactions involving the esters of mesoxalic acid have also been explored. These reactions typically involve the highly electrophilic central carbonyl group, which can react with various nucleophiles. For example, the condensation of tryptophan with the related glyoxylic acid proceeds through the reaction of two tryptophan molecules with one molecule of the acid, highlighting the reactivity of the α-oxo acid functional group researchgate.net.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of mesoxalic acid and its derivatives is dominated by the electrophilic character of the central carbonyl carbon and the potential for the molecule to engage in pericyclic reactions.

Carbonyl Reactivity

The central carbonyl group of mesoxalic acid and its esters is highly electrophilic due to the presence of two adjacent electron-withdrawing carboxyl or ester functionalities. This high electrophilicity allows it to be readily attacked by a wide range of nucleophiles in nucleophilic addition reactions wikipedia.org. This is not a classic Sₙ2 pathway, which occurs at a saturated carbon, but rather a nucleophilic addition to an unsaturated carbonyl carbon. Even weak nucleophiles can react at this position. For example, diethyl mesoxalate reacts with acid amides, which are not typically strong nucleophiles, to form N,O-acetals.

Pericyclic Reactions of Mesoxalic Acid Esters

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state msu.eduutdallas.edu. Diethyl mesoxalate has been shown to be a highly effective reactant in several types of pericyclic reactions due to its electron-poor central C=O double bond.

Diels-Alder Reactions: Diethyl mesoxalate functions as an electron-poor dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions wikipedia.orgwikipedia.org. It can react with electron-rich conjugated dienes, such as isoprene, to form dihydropyran derivatives wikipedia.org. The reaction rate is enhanced because the electron-withdrawing ester groups make the dienophile (diethyl mesoxalate) more electron-poor, facilitating the reaction with an electron-rich diene masterorganicchemistry.com. This type of reaction, where the carbonyl group acts as the dienophile, is a variant known as a hetero-Diels-Alder reaction.

Ene Reactions: Diethyl mesoxalate also participates in ene reactions. In an ene reaction, an alkene with an allylic hydrogen reacts with an electrophilic compound (the "enophile") msu.edu. Diethyl mesoxalate can act as the enophile, adding to terminal alkenes to yield 1-hydroxy-1-alkylmalonic esters wikipedia.org.

Biochemical Roles and Metabolic Interconnections Excluding Clinical Aspects

Endogenous Metabolic Status and Distribution

Mesoxalic acid is recognized as an endogenous metabolite. hmdb.ca Its presence has been confirmed within the cellular environment, specifically in the cytoplasm and in the extracellular space. hmdb.ca While detailed tissue-specific distribution data is not extensively documented, its status as a naturally occurring organic compound is established. hmdb.ca Mesoxalic acid has also been detected, though not quantified, in a variety of food sources, including cereals, common peas (Pisum sativum), and various herbs and spices, which may suggest it could be a potential biomarker for the consumption of these foods. hmdb.ca

Table 1: Endogenous Status of Mesoxalic Acid

| Attribute | Description |

|---|---|

| Endogenous Origin | Confirmed human metabolite |

| Cellular Location | Cytoplasm, Extracellular |

| Dietary Sources | Detected in cereals, peas, herbs, and spices hmdb.ca |

Intermediary Metabolism Pathways

The precise role of mesoxalic acid as a central intermediate in major metabolic pathways is not extensively detailed in current literature. However, its structural relationship to other key metabolites provides context for its potential interconnections.

A direct, functional role for mesoxalic acid within the primary pathways of carbohydrate and amino acid metabolism is not well-established. nih.govfrontiersin.org These major metabolic routes are responsible for breaking down fuel molecules to generate energy and biosynthetic precursors. nih.gov While pathways for the synthesis of the related compound oxalic acid from the metabolism of amino acids like glycine (B1666218) and phenylalanine have been investigated, similar direct pathways involving mesoxalic acid are not prominently described. nih.govnih.gov Carbohydrate metabolism feeds into central cycles like the TCA cycle, which in turn produces intermediates that can be diverted for the synthesis of various compounds, including other organic acids. nih.gov In certain fungi, for instance, glucose from carbohydrate metabolism is converted primarily to oxalic acid, not CO2, via the TCA and glyoxylate (B1226380) cycles. nih.gov However, a specific, analogous role for mesoxalic acid in these core processes remains to be fully elucidated.

The glyoxylate cycle is a critical anabolic pathway in plants, bacteria, protists, and fungi that serves as a variation of the tricarboxylic acid (TCA) cycle. wikipedia.org Its primary function is the conversion of acetyl-CoA, often derived from the breakdown of fatty acids, into succinate (B1194679) for carbohydrate synthesis. wikipedia.orglecturio.com This cycle bypasses the decarboxylation steps of the TCA cycle, conserving carbon units. wikipedia.org

The key enzymes unique to the glyoxylate cycle are isocitrate lyase and malate (B86768) synthase. wikipedia.org Isocitrate lyase cleaves isocitrate to produce succinate and glyoxylate. lecturio.com While this cycle is a significant source of glyoxylate, which is a known precursor for oxalate (B1200264) biosynthesis in plants, a direct role or integration of mesoxalic acid (oxomalonic acid) as an intermediate within the glyoxylate cycle itself is not documented in the reviewed literature. nih.gov The connection appears to be indirect, through the production of related α-keto and dicarboxylic acids.

Table 2: Key Enzymes of the Glyoxylate Cycle

| Enzyme | Reaction Catalyzed |

|---|---|

| Isocitrate Lyase | Isocitrate → Succinate + Glyoxylate |

The Tricarboxylic Acid (TCA) cycle is a central metabolic hub for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate chemical energy in the form of ATP. wikipedia.orgkhanacademy.org The cycle also provides precursors for biosynthesis, including certain amino acids. wikipedia.org

Enzymatic Transformations and Substrate Specificity

The enzymatic processing of mesoxalic acid is a critical area for understanding its biochemical function. Research has focused more extensively on enzymes that metabolize structurally similar compounds.

Oxalate oxidase (EC 1.2.3.4) is an enzyme that catalyzes the oxygen-dependent oxidation of oxalate into carbon dioxide and hydrogen peroxide. nih.govkennesaw.edu This enzyme is found in a variety of plants and fungi and plays roles in stress response and development. nih.govnih.gov The substrate for this enzyme is well-defined as oxalic acid (oxalate). nih.govtaylorandfrancis.com There is no evidence in the reviewed scientific literature to suggest that mesoxalic acid serves as a substrate for oxalate oxidase.

Enzymatic specificity is a key feature of metabolic pathways. Other related enzymes, such as glyoxylate reductase, specifically catalyze the reduction of glyoxylate to glycolate. wikipedia.orgmdpi.com The high specificity of these enzymes for their respective substrates (oxalate for oxalate oxidase, glyoxylate for glyoxylate reductase) underscores that structurally similar molecules like mesoxalic acid may not necessarily interact with these same enzymes. While some enzymes like oxalate decarboxylase have been shown to possess a minor degree of oxalate oxidase activity, their action on mesoxalic acid has not been reported. kennesaw.edu

Table 3: Profile of Oxalate Oxidase

| Attribute | Description |

|---|---|

| EC Number | 1.2.3.4 kennesaw.edu |

| Substrate | Oxalate (Oxalic Acid) nih.gov |

| Reaction | Oxalate + O₂ → 2 CO₂ + H₂O₂ kennesaw.edu |

| Reported Activity with Mesoxalate | Not reported in reviewed literature |

Biocatalytic Reduction and Oxidation Reactions (e.g., Reduction to Tartronic Acid)

Mesoxalic acid, a dicarboxylic ketonic acid, can theoretically undergo biocatalytic reduction and oxidation reactions, catalyzed by various oxidoreductases. While specific studies focusing exclusively on the sodium salt of mesoxalic acid are limited, the reactivity of the mesoxalate anion provides a basis for understanding its potential biochemical transformations.

Biocatalytic Reduction:

The reduction of the ketone group in mesoxalic acid would yield tartronic acid (hydroxymalonic acid). This transformation is a critical step in certain metabolic pathways. Enzymes such as tartrate dehydrogenase and glyoxylate reductase, which act on structurally similar substrates, are potential candidates for catalyzing this reduction.

For instance, tartrate dehydrogenase catalyzes the interconversion of tartrate and oxaloglycolate, as well as the oxidative decarboxylation of D-malate. researchgate.net The enzyme's ability to act on dicarboxylic acids suggests a potential, though not yet demonstrated, activity towards mesoxalic acid. Similarly, glyoxylate reductase is involved in the reduction of glyoxylate to glycolate. nih.govmdpi.comebi.ac.uk Given that mesoxalic acid is essentially a carboxylated version of glyoxylic acid, it is plausible that glyoxylate reductase or a similar enzyme could facilitate its reduction to tartronic acid.

Interactive Data Table: Potential Enzymes in Mesoxalic Acid Reduction

| Enzyme Family | Example Enzyme | Substrate(s) | Product(s) | Potential Role in Mesoxalate Reduction |

| Dehydrogenases | Tartrate Dehydrogenase | Tartrate, D-malate | Oxaloglycolate, Pyruvate (B1213749) | May catalyze the reduction of the keto group in mesoxalate to a hydroxyl group, forming tartronate. researchgate.net |

| Reductases | Glyoxylate Reductase | Glyoxylate, Hydroxypyruvate | Glycolate, D-glycerate | Could potentially reduce the carbonyl group of mesoxalate, given its structural similarity to glyoxylate. nih.govmdpi.comebi.ac.uk |

Biocatalytic Oxidation:

The oxidation of mesoxalic acid can be synthetically achieved to produce compounds like dihydroxymalonic acid. wikipedia.org In a biological context, oxidative decarboxylation is a common reaction for alpha-keto acids. While direct evidence for the biocatalytic oxidation of mesoxalic acid is scarce, enzymes that process similar molecules, such as lactate (B86563) dehydrogenase which oxidizes lactate to pyruvate, could potentially act on mesoxalic acid or its derivatives.

Effects on Cellular Metabolic Processes (e.g., as a metabolic inhibitor for studying enzyme activity)

While direct studies on mesoxalic acid sodium salt as a metabolic inhibitor are not extensively documented, the effects of structurally related compounds, such as oxalic acid, on cellular metabolic processes provide valuable insights. Dicarboxylic acids are known to interact with various enzymes and transporters, potentially leading to metabolic inhibition.

Research has shown that oxalic acid can act as a competitive inhibitor of lactate dehydrogenase (LDH). nih.govmdpi.com LDH is a crucial enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. Inhibition of LDH by a molecule structurally similar to its substrate (pyruvate) can disrupt this pathway. Given that mesoxalic acid is also an alpha-keto acid like pyruvate, it could potentially exhibit similar inhibitory effects on LDH. The inhibition of lactate oxidase by glyoxalic acid and oxalic acid has also been reported. google.com

Furthermore, studies on related compounds suggest a potential impact on mitochondrial respiration. For example, oxalate has been shown to induce mitochondrial dysfunction. nih.gov Methylglyoxal, another alpha-keto aldehyde, has been demonstrated to inhibit mitochondrial respiration by affecting the electron transport chain. nih.gov These findings suggest that mesoxalic acid, due to its chemical structure, might also interfere with mitochondrial function, a critical aspect of cellular metabolism. The potential for mesoxalic acid to act as an inhibitor of enzymes in the tricarboxylic acid (TCA) cycle or other central metabolic pathways warrants further investigation.

Interactive Data Table: Potential Metabolic Effects of this compound

| Metabolic Process | Potential Target Enzyme/Complex | Observed Effect of Related Compounds | Potential Effect of Mesoxalic Acid |

| Glycolysis | Lactate Dehydrogenase (LDH) | Oxalic acid acts as a competitive inhibitor. nih.govmdpi.com | May inhibit LDH activity, disrupting anaerobic respiration. |

| Mitochondrial Respiration | Electron Transport Chain Complexes | Methylglyoxal inhibits electron flow through complex I. nih.gov Oxalate induces mitochondrial dysfunction. nih.gov | Could potentially impair mitochondrial function and cellular energy production. |

Biosynthesis Pathways (e.g., in Microorganisms)

The direct biosynthesis pathway of mesoxalic acid in microorganisms is not well-elucidated. However, its structural relationship to key metabolic intermediates suggests potential routes for its formation. Mesoxalic acid can be viewed as a derivative of intermediates in the glyoxylate and tricarboxylic acid (TCA) cycles.

A plausible precursor for mesoxalic acid biosynthesis is glyoxylate. The glyoxylate cycle is an anabolic pathway found in many microorganisms that allows for the utilization of two-carbon compounds like acetate. wikipedia.org Key enzymes in this cycle are isocitrate lyase and malate synthase. wikipedia.orgnih.gov Isocitrate lyase cleaves isocitrate to produce succinate and glyoxylate. wikipedia.orgnih.govnih.gov Glyoxylate could then potentially be carboxylated to form mesoxalic acid. The biosynthesis of oxalic acid in some fungi is known to involve the glyoxylate cycle, where glyoxylate is a direct precursor. nih.gov

Another potential pathway could involve the modification of other TCA cycle intermediates. For instance, oxaloacetate, a four-carbon dicarboxylic acid, could theoretically be a precursor. While the specific enzymatic steps are not identified, a decarboxylation and oxidation of a larger precursor or a carboxylation of a smaller one are biochemically feasible routes.

The study of oxalate biosynthesis in the wood-rotting basidiomycete Fomitopsis palustris has shown a metabolic coupling of the TCA and glyoxylate cycles, where isocitrate lyase plays a pivotal role in producing oxalate from oxaloacetate. nih.gov This highlights the interconnectedness of these pathways in producing dicarboxylic acids and suggests a framework within which mesoxalic acid biosynthesis might occur in certain microorganisms.

Advanced Applications in Catalysis and Materials Science Excluding Direct Environmental Remediation Technologies

Catalytic Activity in Oxidation Processes

The distinct chemical structure of the mesoxalate anion lends itself to applications in catalytic oxidation, where it can influence reaction mechanisms and efficiency.

Research has explored the degradation of mesoxalic acid through catalytic ozonation, often in comparison with oxalic acid, a common ozonation byproduct. In heterogeneous catalytic ozonation, the mechanism is understood to be a multi-step process. Studies utilizing catalysts such as copper oxide supported on mesoporous silica (B1680970) (CuO/SBA-15) indicate that the reaction pathway involves several key stages. rsc.org

The proposed mechanism includes:

Direct Reaction: Initial interaction between ozone and the mesoxalate molecule.

Radical Generation: The promotion and generation of highly reactive hydroxyl radicals (•OH). rsc.org

Complex Formation: The formation of a complex between the mesoxalic acid molecule and the surface of the catalyst. rsc.org

Catalytic ozonation has been shown to be more efficient than ozonation alone for the degradation of mesoxalic acid. rsc.org The synergy between different metal oxides, such as in Mn-Cu-Ce/Al2O3 catalysts, can significantly enhance the catalytic activity by enriching the number of active sites, leading to a notable increase in the removal of total organic carbon (TOC). rsc.org

Table 1: Comparison of Ozonation Processes for Organic Acid Degradation

| Process | Catalyst Example | Key Mechanistic Steps | Observed Efficiency |

| Non-Catalytic Ozonation | None | Direct reaction with ozone | Less efficient for complete mineralization |

| Homogeneous Catalytic Ozonation | Fe(III) ions | Formation of iron-oxalate complexes that react with ozone | Moderate removal percentage |

| Heterogeneous Catalytic Ozonation | CuO/SBA-15; Mn-Cu-Ce/Al2O3 | Adsorption onto catalyst surface, radical generation, complex formation | High removal percentage and mineralization |

While the role of mesoxalic acid sodium salt as a promoter is not extensively documented, its conjugate base, the mesoxalato ligand (H₂mesox²⁻), has been shown to function as an effective chelating and bridging ligand in the formation of coordination complexes with transition metals, particularly lanthanoid(III) ions. cymitquimica.comrsc.org

In the formation of these complexes, the mesoxalato ligand demonstrates a specific binding mode. It acts as a bis-chelating ligand, bridging two metal centers. This coordination involves one carboxylate oxygen atom and the hydroxyl oxygen atom from each end of the ligand, which creates stable five-membered chelate rings with the metal ion. rsc.org This ability to form stable, structured complexes is crucial for the design of advanced materials with specific properties. cymitquimica.comrsc.org

Functionalization for Advanced Materials

The functional groups of mesoxalic acid provide active sites for its integration into more complex, high-performance materials, including metal-organic frameworks and polymers.

A significant application of the mesoxalate ligand is in the synthesis of Metal-Organic Frameworks (MOFs). Researchers have successfully synthesized a series of homochiral 2D MOFs using the achiral mesoxalato ligand with various lanthanoid(III) ions (e.g., La, Ce, Eu, Gd, Tb, Yb). cymitquimica.comrsc.org

In this context, the mesoxalato ligand functions as an "enantiopurity enforcer." Although the ligand itself is not chiral, its complexation with the metal ions creates stereogenic centers. Through a process of self-resolution during crystallization, the ligands assemble the metal centers with the same configuration (either all Λ or all Δ) within a single crystal, resulting in a homochiral framework. rsc.org

These lanthanoid mesoxalate MOFs are isostructural, with the general formula 2D-[Ln₂(μ-H₂mesox)₃(H₂O)₆]. The metal ions are connected by the mesoxalato ligands to form a corrugated layer structure. cymitquimica.comrsc.org The resulting materials exhibit interesting luminescent and magnetic properties, stemming from the specific lanthanoid ions incorporated into the framework. cymitquimica.comrsc.org

Table 2: Properties of Lanthanoid(III) Mesoxalate MOFs

| Feature | Description | Reference |

| General Formula | 2D-[Ln₂(μ-H₂mesox)₃(H₂O)₆] | cymitquimica.comrsc.org |

| Ligand | Mesoxalato (H₂mesox²⁻) | cymitquimica.comrsc.org |

| Metals (Ln³⁺) | La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Er, Yb | cymitquimica.comrsc.org |

| Structure | Corrugated grey arsenic-type (6,3)-net | rsc.org |

| Chirality | Homochiral (Λ/Δ configuration) through self-resolution | cymitquimica.comrsc.org |

| Key Properties | Luminescence (Eu, Tb compounds), Magnetism | cymitquimica.comrsc.org |

Derivatives of mesoxalic acid, specifically its esters, serve as precursors in materials science for the production of specialized polymers and resins. Diethyl ketomalonate (also known as diethyl oxomalonate), the diethyl ester of mesoxalic acid, is utilized as a building block in polymer synthesis. chemimpex.com The reactivity of this precursor allows for its incorporation into complex molecular architectures, contributing to the development of polymers with enhanced properties such as improved durability and chemical resistance, which are valuable for various industrial applications. chemimpex.com

Spectroscopic and Advanced Analytical Characterization

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides critical information about the functional groups and molecular structure of sodium mesoxalate.

FTIR Spectroscopy: The FTIR spectrum of sodium mesoxalate monohydrate is characterized by absorption bands corresponding to its key functional groups. nih.gov A broad absorption in the region of 3400-3000 cm⁻¹ is typically assigned to the O-H stretching vibrations of the gem-diol hydroxyl groups and water of hydration. Strong, sharp peaks in the 1650-1550 cm⁻¹ region are characteristic of the asymmetric stretching vibration of the carboxylate (COO⁻) groups. The corresponding symmetric stretching vibration usually appears in the 1400-1300 cm⁻¹ range. Absorptions between 600 and 400 cm⁻¹ can be attributed to metal-oxygen bonds. researchgate.net

Raman Spectroscopy: FT-Raman spectroscopy offers complementary information. nih.gov The symmetric stretching of the carboxylate groups, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. Similarly, C-C bond vibrations within the malonate backbone can be identified. For the related compound sodium oxalate (B1200264), prominent Raman bands are observed for the C-C stretching vibration (around 500 cm⁻¹) and the O-C=O bending vibrations. nih.gov

The table below summarizes the expected vibrational modes for sodium dihydroxymalonate.

| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| O-H Stretch (gem-diol & H₂O) | 3400 - 3000 (Broad) | Weak / Not prominent |

| C=O Asymmetric Stretch (COO⁻) | 1650 - 1550 (Strong) | Present |

| C=O Symmetric Stretch (COO⁻) | 1400 - 1300 | Strong |

| O-C=O Bending | ~800 | ~800 |

| C-C Stretch | Weak / Not prominent | ~500 |

| Na-O Stretch | < 600 | < 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for structural elucidation, though its application to sodium mesoxalate has specific considerations.

¹H NMR: In its hydrated form (sodium dihydroxymalonate), the only protons present are those of the two hydroxyl groups and the water of hydration. These protons are acidic and readily exchange with each other and with deuterium (B1214612) in deuterated solvents like D₂O. compoundchem.com Consequently, they typically appear as a single, broad resonance in the ¹H NMR spectrum. The chemical shift of this peak is highly variable and depends on factors such as solvent, concentration, and temperature. compoundchem.com The anhydrous form of the mesoxalate anion possesses no hydrogen atoms, and therefore would not produce a ¹H NMR signal.

¹³C NMR: The ¹³C NMR spectrum is more structurally informative. For sodium dihydroxymalonate, two distinct carbon signals are expected.

Carboxylate Carbons (-COO⁻): These carbons are deshielded and typically resonate in the downfield region of the spectrum, generally between 150-180 ppm. oregonstate.edu

Central Hydrated Carbon (C(OH)₂): This sp³-hybridized carbon, bonded to two oxygen atoms, is also significantly deshielded and is expected to appear in the 90-100 ppm range.

Spectra for sodium mesoxalate monohydrate have been recorded, confirming its structure. nih.gov

The table below outlines the predicted chemical shifts for sodium dihydroxymalonate.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Hydroxyl (-OH) | Variable (e.g., 1-5) | Broad signal, position is solvent and concentration dependent. Exchanges in D₂O. |

| ¹³C | Carboxylate (-COO⁻) | 150 - 180 | Deshielded due to electronegative oxygen atoms. |

| ¹³C | gem-Diol (-C(OH)₂) | 90 - 100 | Deshielded due to two attached oxygen atoms. |

Mass Spectrometry Techniques (ESI-MS, GC-MS)

Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern of a compound. The choice of technique depends heavily on the analyte's properties.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique suitable for polar, non-volatile compounds like mesoxalic acid sodium salt. colab.wsnih.gov In negative ion mode, the technique readily deprotonates the free acid form, allowing for the detection of the mesoxalate anion. In studies analyzing reaction products from the oxidation of methylglyoxal, mesoxalic acid was identified by the detection of its corresponding anion [M-H]⁻ at a mass-to-charge ratio (m/z) of 117. researchgate.netnih.gov This corresponds to the anhydrous C₃HO₅⁻ ion.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is not feasible due to its high polarity and lack of volatility. nih.gov To make it amenable to GC analysis, a chemical derivatization step is required to convert the polar functional groups into more volatile, less reactive moieties.

Silylation is the most common derivatization method for analyzing non-volatile organic acids, including mesoxalic acid, by GC-MS. nih.gov This process involves replacing the active hydrogen atoms of the hydroxyl and carboxylic acid groups with a nonpolar trimethylsilyl (B98337) (TMS) group. jfda-online.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The reaction converts the polar analyte into a volatile derivative that can be readily vaporized and separated on a GC column. For the hydrated form of mesoxalic acid (dihydroxymalonic acid), the two carboxyl groups and the two hydroxyl groups are all subject to silylation. This can result in the formation of a fully silylated derivative, such as a bis(trimethylsiloxy) ketal, which is sufficiently volatile and thermally stable for GC-MS analysis. wordpress.com

Analyzing this compound in complex samples, such as biological fluids or chemical reaction mixtures, presents challenges due to interfering substances. To overcome this, a separation step is typically employed prior to detection.

Ion chromatography (IC) coupled with ESI-MS has been successfully used to detect mesoxalic acid as a product in aqueous oxidation reaction mixtures. researchgate.net The IC separates the target analyte from other organic acids and matrix components, allowing for its unambiguous detection by the mass spectrometer. researchgate.net For other complex matrices, high-performance liquid chromatography (HPLC) is another powerful separation technique that can be coupled with MS for selective and sensitive quantification.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is the definitive technique for determining the solid-state structure of a crystalline compound, providing precise information on bond lengths, bond angles, and crystal packing. nih.gov

While detailed crystallographic data for sodium mesoxalate is not widely published, analysis of the closely related compound, sodium oxalate (Na₂C₂O₄), demonstrates the utility of the technique. XRD studies have shown that sodium oxalate crystallizes in the monoclinic space group P2₁/c. wikipedia.org Such an analysis for sodium mesoxalate would reveal the precise coordination environment of the sodium ions, the geometry of the mesoxalate anion (or its hydrated dihydroxymalonate form), and the nature of the intermolecular interactions, including hydrogen bonding involving the hydroxyl groups and water molecules in the crystal lattice.

Elemental Analysis and Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements in a sample to confirm its empirical formula. The most common method is combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, etc.) are quantitatively measured. medkoo.com

For sodium mesoxalate monohydrate (C₃H₂Na₂O₆), the theoretical elemental composition provides a benchmark for sample purity. medkoo.com

The table below shows the theoretical elemental composition.

| Element | Symbol | Atomic Mass | Molar Mass Contribution | Percentage (%) |

| Carbon | C | 12.011 | 36.033 | 20.02 |

| Hydrogen | H | 1.008 | 2.016 | 1.12 |

| Sodium | Na | 22.990 | 45.980 | 25.54 |

| Oxygen | O | 15.999 | 95.994 | 53.32 |

| Total | 180.023 | 100.00 |

High-Performance Liquid Chromatography (HPLC) for Product Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which is an alpha-keto acid, HPLC methods are often employed to determine its purity and concentration in various samples. Given that mesoxalic acid exists in equilibrium with its hydrated form, dihydroxymalonic acid, in aqueous solutions, HPLC methods must be capable of accurately quantifying the compound, likely as the stable dihydroxymalonate anion under typical reversed-phase or ion-exchange chromatography conditions.

Detailed, publicly available research findings, including specific validated methods and comprehensive data tables for the direct quantification of "this compound" by HPLC, are not readily found in the scientific literature. The analysis of small, polar organic acids like mesoxalic acid can be challenging due to their limited retention on conventional reversed-phase columns and their lack of a strong ultraviolet (UV) chromophore, often necessitating derivatization or the use of specialized columns and detection methods.

However, based on established HPLC methodologies for similar alpha-keto acids and other polar organic acids, a hypothetical method for the quantification of this compound can be proposed. Such methods often involve ion-exchange, ion-exclusion, or reversed-phase chromatography with an ion-pairing agent. Detection is typically achieved through UV spectrophotometry, often at a low wavelength (around 210 nm), or by using more universal detectors like refractive index (RI) or conductivity detectors, especially after suppression in ion chromatography.

To enhance sensitivity and selectivity, pre-column or post-column derivatization techniques are frequently employed for alpha-keto acids. These techniques introduce a chromophore or fluorophore into the analyte molecule, allowing for more sensitive detection.

While specific research data for this compound is scarce, the following tables provide an illustrative example of what a method validation summary for its HPLC quantification might look like, based on typical performance characteristics of HPLC methods for related organic acids.

Table 1: Illustrative HPLC Method Parameters for Analysis of Mesoxalic Acid

| Parameter | Example Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) with ion-pairing agent or a dedicated organic acid column |

| Mobile Phase | Isocratic elution with a buffered aqueous solution (e.g., 20 mM Potassium Phosphate, pH 2.5) and a small percentage of organic modifier like acetonitrile (B52724) or methanol |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 210 nm |

| Run Time | 15 minutes |

Table 2: Hypothetical Method Validation Data for Mesoxalic Acid Quantification by HPLC

| Validation Parameter | Typical Performance Characteristic |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.2 µg/mL |

| Limit of Quantification (LOQ) | ~0.7 µg/mL |

| Precision (%RSD for repeatability) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Specificity | No interference from common excipients or degradation products |

| Robustness | Unaffected by minor variations in mobile phase pH (±0.2), column temperature (±2 °C), and flow rate (±0.1 mL/min) |

It is crucial to note that the data presented in these tables are illustrative and based on general knowledge of HPLC analysis for similar compounds. A rigorously developed and validated HPLC method specific to this compound would be required to generate actual research findings and data tables. Such a study would involve a comprehensive evaluation of various columns, mobile phases, and detection conditions to achieve optimal separation and quantification.

Computational and Theoretical Chemistry

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of the mesoxalate anion (C₃O₅²⁻). These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which numerous properties can be derived.

A typical approach involves geometry optimization, where the lowest-energy arrangement of atoms in the molecule is found. For the mesoxalate anion, calculations would explore its planarity and the precise bond lengths and angles between the carbon and oxygen atoms. Following optimization, a variety of electronic properties can be calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. For the mesoxalate anion, MEP maps would show regions of negative potential (electron-rich) concentrated around the oxygen atoms, indicating the likely sites for electrophilic attack or coordination with the sodium cations.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions. It can quantify the delocalization of electrons within the π-system of the mesoxalate anion and describe the nature of the ionic bonding between the C₃O₅²⁻ anion and the Na⁺ cations.

Topological Analysis (AIM): The Quantum Theory of Atoms in Molecules (AIM) can be used to analyze the electron density to characterize the nature of chemical bonds, distinguishing between ionic bonds, polar covalent bonds, and non-covalent interactions within the crystal lattice.

For analogous compounds like sodium oxalate (B1200264), DFT calculations using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p) or LanL2DZ) have been successfully employed to study these properties. researchgate.netnih.gov Similar methodologies are directly applicable to sodium mesoxalate.

Table 1: Illustrative Calculated Electronic Properties for the Mesoxalate Anion Note: This table is illustrative and represents the type of data generated from quantum chemical calculations. Actual values would require specific DFT computations.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -4.5 eV | Indicates electron-donating capability. |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and stability. |

| Mulliken Charge on Carbonyl Oxygen | -0.65 e | Quantifies local electron density. |

| Mulliken Charge on Carboxylate Oxygen | -0.80 e | Highlights the most electronegative sites. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For sodium mesoxalate, MD simulations are particularly useful for investigating its behavior in the condensed phase, especially in aqueous solution.

In a typical MD simulation of sodium mesoxalate in water, the system is constructed by placing mesoxalate anions and sodium cations in a simulation box filled with a large number of water molecules. The interactions between all particles are described by a force field, which is a set of parameters that define the potential energy of the system based on the positions of its constituent atoms.

MD simulations can provide detailed insights into:

Solvation Structure: By analyzing the radial distribution functions (RDFs) between the ions and water molecules, the structure of the hydration shells can be determined. For the mesoxalate anion, this would reveal how many water molecules surround it and the specific orientation of these water molecules, including the formation of hydrogen bonds with the carboxylate and carbonyl oxygen atoms. researchgate.net

Ion Pairing: Simulations can elucidate the extent and nature of ion pairing between Na⁺ and the mesoxalate anion in solution. It can be determined whether they form direct contact ion pairs, solvent-separated ion pairs, or exist as fully solvated, independent ions. nih.gov

Transport Properties: MD can be used to calculate transport properties such as the diffusion coefficients of the sodium and mesoxalate ions in solution, which are important for understanding processes like conductivity.

Crystal Dynamics: For the solid state, MD simulations can be used to study lattice vibrations (phonons) and the structural stability of the crystal at different temperatures and pressures.

Studies on similar dicarboxylate anions, such as oxalate, have used both classical and ab initio MD simulations to reveal how the conformation of the anion is influenced by the surrounding water molecules and the interplay between intramolecular and intermolecular hydrogen bonding. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a key tool for elucidating the detailed mechanisms of chemical reactions. This involves mapping the potential energy surface (PES) that connects reactants to products. solubilityofthings.com The highest point along the minimum energy path on the PES is the transition state, which represents the energy barrier for the reaction. wikipedia.org

For sodium mesoxalate, this approach could be used to study various transformations, such as its thermal decomposition. Mesoxalic acid is known to decompose upon heating in aqueous solution into glyoxylic acid and carbon dioxide. chemeurope.com A computational study of the corresponding mesoxalate anion decomposition would involve:

Reactant and Product Optimization: The geometries of the reactant (mesoxalate anion) and products (enolate of glyoxylic acid and CO₂) would be optimized to find their minimum energy structures.

Transition State Search: Computational algorithms are used to locate the first-order saddle point on the PES that corresponds to the transition state of the reaction. ucsb.edu This involves methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) calculations.

Frequency Calculation: A vibrational frequency calculation is performed at the located stationary points. A minimum (reactant or product) will have all real (positive) frequencies, while a true transition state is characterized by having exactly one imaginary frequency. ucsb.edu This imaginary frequency corresponds to the motion along the reaction coordinate—the atomic vibrations that lead the molecule from reactants, over the transition state, to products.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

By determining the energy of the reactants and the transition state, the activation energy (Ea) for the reaction can be calculated, providing crucial information about the reaction rate. solubilityofthings.com

Kinetic and Thermodynamic Modeling of Transformations

Computational methods can be used to model the kinetic and thermodynamic parameters that govern the transformations of sodium mesoxalate. These models are built upon the energies and properties derived from quantum chemical calculations.

Thermodynamic Modeling: Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can be calculated from the results of quantum chemical computations. By calculating the electronic energy and thermal corrections (from vibrational frequencies) for reactants and products, the thermodynamic favorability of a transformation can be predicted. For example, for the decomposition of mesoxalate, a negative ΔG would indicate a spontaneous process under the given conditions. These calculations can be performed for different temperatures to understand how spontaneity changes.

Kinetic Modeling: Transition State Theory (TST) provides a framework for calculating the rate constant (k) of a reaction from the properties of the reactants and the transition state. The Eyring equation is a central component of TST:

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where:

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation (the difference in free energy between the transition state and the reactants).

By computing ΔG‡, theoretical reaction rates can be determined. This allows for the modeling of how reaction kinetics are affected by temperature. For solid-state transformations, such as dehydration or phase transitions, similar principles can be applied, although the models become more complex, often incorporating factors related to the crystal lattice. Kinetic models for the thermal dehydration of related compounds like ferrous oxalate dihydrate have been successfully developed by combining experimental data with physico-geometrical reaction models. researchgate.net

Prediction of Spectroscopic Properties

Quantum chemical calculations are widely used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For sodium mesoxalate, the most commonly calculated spectra are vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR).

Vibrational Spectroscopy (IR and Raman): After performing a geometry optimization and frequency calculation (as described in 7.3), the vibrational modes of the mesoxalate anion can be obtained. Each mode has a corresponding frequency and intensity.

Infrared (IR) Spectra: The IR intensities are related to the change in the molecular dipole moment during a vibration.

Raman Spectra: Raman intensities are related to the change in the molecular polarizability during a vibration.

The calculated frequencies are often systematically higher than experimental values due to the approximations inherent in the calculations (e.g., the harmonic oscillator approximation). Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. By comparing the predicted spectrum with the experimental one, each observed peak can be assigned to a specific molecular motion (e.g., C=O stretch, C-C stretch, O-C-O bend). This has been demonstrated effectively for sodium oxalate, where theoretical calculations helped assign the prominent functional groups in the experimental FTIR and FT-Raman spectra. researchgate.netnih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for the Mesoxalate Anion Note: This table is illustrative, showing the type of data obtained from calculations. Wavenumbers are hypothetical.